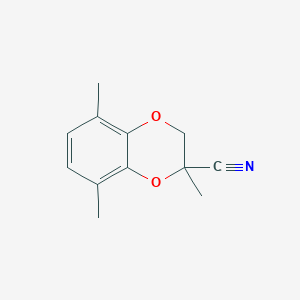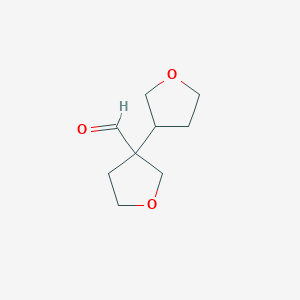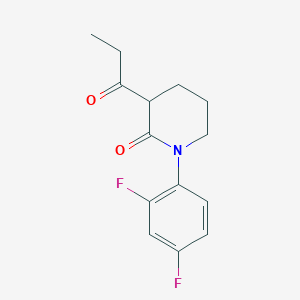![molecular formula C13H16OS B13216049 2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13216049.png)
2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C13H16OS and a molecular weight of 220.33 g/mol . This compound is characterized by a cyclopentanone ring substituted with a methyl group and a sulfanyl group attached to a 3-methylphenyl ring. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 3-methylthiophenol with 2-methylcyclopentanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The methyl and sulfanyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound’s sulfanyl group can form interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopentanone ring and its substituents may also interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
- 2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one derivatives
Uniqueness
This compound is unique due to its specific structural features, including the combination of a cyclopentanone ring with a sulfanyl group attached to a 3-methylphenyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-methyl-3-(3-methylphenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C13H16OS/c1-9-4-3-5-11(8-9)15-13-7-6-12(14)10(13)2/h3-5,8,10,13H,6-7H2,1-2H3 |
InChI Key |
BHVJZDCIEPOLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=O)SC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


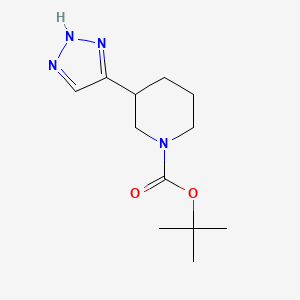

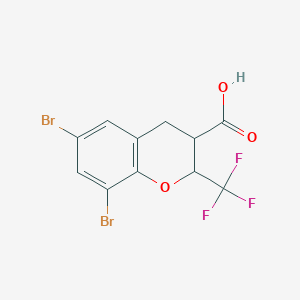

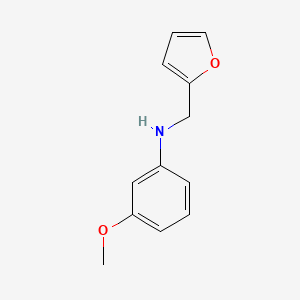
![2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13215999.png)
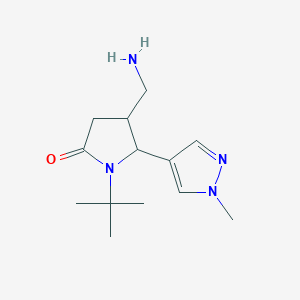
![[1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride](/img/structure/B13216004.png)

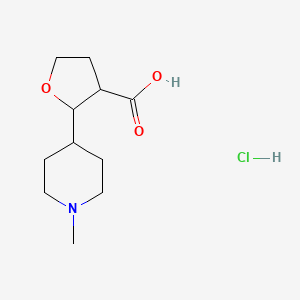
![2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13216026.png)
